1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone
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Overview
Description
. This compound features a complex structure that includes a pyrrolidinylcarbonyl group attached to a piperidino phenyl ethanone backbone.
Preparation Methods
The synthesis of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include the following steps:
Formation of the Pyrrolidinylcarbonyl Group: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions.
Attachment to Piperidine: The pyrrolidinylcarbonyl group is then attached to a piperidine ring through a nucleophilic substitution reaction.
Final Assembly: The piperidino group is then linked to a phenyl ethanone backbone through a series of condensation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino or pyrrolidinylcarbonyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone can be compared with other similar compounds, such as:
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-propanone: Similar structure but with a propanone backbone, leading to different chemical properties and reactivity.
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-butanone: Another similar compound with a butanone backbone, which may exhibit different biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14(21)15-4-6-17(7-5-15)19-12-8-16(9-13-19)18(22)20-10-2-3-11-20/h4-7,16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOVPXNKZDIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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